molecular formula C14H16N2O B8489438 N-Methyl-N-[(1-methyl-2-indolyl)methyl]acrylamide

N-Methyl-N-[(1-methyl-2-indolyl)methyl]acrylamide

Cat. No. B8489438
M. Wt: 228.29 g/mol
InChI Key: BJKWBUXBPNBABT-UHFFFAOYSA-N
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Description

N-Methyl-N-[(1-methyl-2-indolyl)methyl]acrylamide is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N-[(1-methyl-2-indolyl)methyl]acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-[(1-methyl-2-indolyl)methyl]acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Methyl-N-[(1-methyl-2-indolyl)methyl]acrylamide

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-methyl-N-[(1-methylindol-2-yl)methyl]prop-2-enamide

InChI

InChI=1S/C14H16N2O/c1-4-14(17)15(2)10-12-9-11-7-5-6-8-13(11)16(12)3/h4-9H,1,10H2,2-3H3

InChI Key

BJKWBUXBPNBABT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1CN(C)C(=O)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-methyl-2-(methylaminomethyl)-1H-indole (1.5 g, 8.6 mmole) and Et3N (1.35 mL, 9.6 mmole) in CH2Cl2 (75 mL) at 0° C. was added dropwise acryloyl chloride (0.77 mL, 9.5 mmole) over 5 minutes. After 2 h the reaction was washed with cold H2O, brine, dried (MgSO4) and concentrated under vacuum. The residue was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-2-(methylaminomethyl)indole (0.78 g, 4.5 mmole), from Preparation 1, and triethylamine (1.4 mL, 10.0 mmole) in CH2Cl2 (50 mL) at 5° C. was added acryloyl chloride (0.41 mL, 4.95 mmole). After 45 min the reaction solution was poured onto H2O and the layers were separated. The organic phase was dried over Na2SO4 and concentrated to afford the title compound as a yellow oil. This was used directly without further purification.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 1-methyl-2-(methylaminomethyl)-1H-indole (1.0 g, 5.7 mmole), from Preparation 1, and Et3N (0.9 mL, 6.4 mmole) in CH2Cl2 (50 mL) at 0° C. was added dropwise acryloyl chloride (0.51 mL, 6 mmole) over 5 minutes. The reaction was stirred at 0° C. for 1 hr, then was poured into ice water. The organic phase was separated, washed with brine, dried (MgSO4), and concentrated to dryness to give the title compound (1.19 g, 91%) as a yellow oil. This was used without further purification: TLC (silica gel, 50% EtOAc/hexanes) Rf=0.31.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods IV

Procedure details

To a solution of 1-methyl-2-methylaminomethyl)indole (0.96 g, 55 mmole), from Preparation 1, and triethylamine (1.54 mL, 11.0 mmole) in CH2Cl2 (50 mL) at 5° C. was added acryloyl chloride (0.48 mL, 6.0 mmole). After 45 min, the reaction solution was poured onto H2O and the layers were separated. The organic phase was dried over Na2SO4 and concentrated to afford the title compound as a yellow oil. This was used directly without further purification.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

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